Isopropyl alcohol

Description

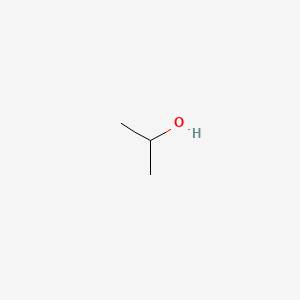

Propan-2-ol is a secondary alcohol that is propane in which one of the hydrogens attached to the central carbon is substituted by a hydroxy group. It has a role as a protic solvent. It is a secondary fatty alcohol and a secondary alcohol.

An isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

Isopropyl alcohol is a natural product found in Mycoacia uda, Malus domestica, and other organisms with data available.

This compound is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. Isopropanol is used in soaps and lotions as an antiseptic.

An isomer of 1-PROPANOL. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O, Array, (CH3)2CHOH | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | isopropyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isopropyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020762 | |

| Record name | Isopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol. | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max). | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

67-63-0 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND2M416302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Isopropyl alcohol's role as a polar protic solvent

An In-depth Technical Guide to Isopropyl Alcohol as a Polar Protic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPA), systematically named propan-2-ol, is a secondary alcohol with the chemical formula (CH₃)₂CHOH.[1] It is a colorless, flammable, and volatile liquid with a characteristic pungent odor.[1][2][3] Within the landscape of organic chemistry and pharmaceutical sciences, IPA is classified as a polar protic solvent.[2][4][5] This classification stems from the presence of a hydroxyl (-OH) group, where the hydrogen atom is directly bonded to a highly electronegative oxygen atom. This structural feature allows IPA to donate a hydrogen bond, a defining characteristic of protic solvents.[4][6] Its moderate polarity and ability to engage in hydrogen bonding make it an indispensable tool in synthesis, purification, formulation, and analysis, rendering it a subject of significant interest to professionals in research and drug development.[7][8][9][10]

Core Physicochemical Properties of this compound

The utility of this compound as a solvent is fundamentally governed by its molecular structure. The molecule consists of a nonpolar isopropyl group and a polar hydroxyl group.[11] This amphiphilic nature allows it to dissolve a wide array of both polar and non-polar compounds.[1][12][13] The hydroxyl group is the primary driver of its protic characteristics, enabling it to act as both a hydrogen bond donor and acceptor.[6][14] This capacity for hydrogen bonding is responsible for its complete miscibility with water and many other organic solvents, as well as its relatively high boiling point compared to non-polar compounds of similar molecular weight.[1][3][13][15]

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Propan-2-ol |

| Synonyms | Isopropanol, 2-Propanol, Rubbing Alcohol |

| Molecular Formula | C₃H₈O |

| Molecular Weight | 60.10 g/mol [16] |

| Boiling Point | 82.2 - 82.6°C[15][16][17] |

| Melting Point | -89°C[15][16] |

| Density (at 20°C) | ~0.786 g/cm³[16][17] |

| Dielectric Constant (at 25°C) | 19.92[18] |

| Dipole Moment | 1.66 D[5] |

| pKa | 17.1[15] |

| Viscosity (at 20°C) | 2.4 cP[17] |

| Maximal UV Absorbance | 205 nm[1] |

Table 2: Comparative Properties of Common Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) | Class |

| Water | 100 | 80.1 | 1.85 | Polar Protic |

| This compound | 82 | 19.92 | 1.66 | Polar Protic |

| Ethanol | 79 | 24.55 | 1.69 | Polar Protic |

| Methanol | 65 | 32.70 | 1.70 | Polar Protic |

| Acetone (B3395972) | 56.5 | 20.7 | 2.88 | Polar Aprotic |

| Acetonitrile | 81.6 | 37.5 | 3.92 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.68 | 3.96 | Polar Aprotic |

| (Data sourced from multiple references for comparison)[5][18][19] |

The Role of IPA in Chemical Reactions and Mechanisms

As a polar protic solvent, this compound plays a crucial role in influencing the pathways of many organic reactions. Its ability to solvate both cations and anions through ion-dipole interactions and hydrogen bonding is particularly significant.

In nucleophilic substitution reactions, IPA can stabilize the formation of charged intermediates. For example, in a unimolecular nucleophilic substitution (Sₙ1) reaction, the protic nature of IPA is highly effective at stabilizing the carbocation intermediate and the leaving group anion, thereby facilitating the reaction.[4]

Caption: Sₙ1 reaction pathway showing IPA's role in stabilizing intermediates.

Beyond solvation, IPA can also act as a reagent. In the Meerwein-Ponndorf-Verley reduction, it serves as both the solvent and the hydride source for the reduction of ketones and aldehydes.[1] Conversely, it can be oxidized to acetone using strong oxidizing agents like chromic acid.[15][20][21]

Applications in Research and Drug Development

This compound's favorable properties lead to its widespread use in pharmaceutical and research settings, from initial synthesis to final formulation.

Recrystallization and Purification

Recrystallization is a fundamental technique for purifying solid compounds. IPA is an excellent solvent for this purpose, particularly for moderately polar organic compounds, due to its ability to dissolve a wide range of substances at its boiling point and a significantly lower solubility at cooler temperatures.[22][23][24]

Caption: A generalized workflow for the purification of a solid via recrystallization.

-

Solvent Preparation: Place a volume of this compound in an Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.[24]

-

Dissolution: Place the impure solid compound in a separate Erlenmeyer flask. Add the minimum amount of boiling this compound dropwise while stirring until the solid just dissolves completely.[24]

-

Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the receiving flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling may be completed in an ice bath to maximize crystal yield.[24]

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[24]

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold this compound to remove any adhering soluble impurities.

-

Drying: Allow the crystals to dry on the filter paper under vacuum for at least 15 minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven.[24]

Extraction and Precipitation

IPA's solvency for a range of non-polar compounds makes it useful for extracting natural products like essential oils, fats, and alkaloids from biological materials.[1][8][25] A prominent laboratory application is in molecular biology for the precipitation of DNA. DNA is insoluble in this compound, causing it to aggregate and precipitate out of aqueous solution, allowing for its isolation and purification.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 67-63-0 [chemicalbook.com]

- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 5. Protic solvent - Wikipedia [en.wikipedia.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. simplesolvents.com [simplesolvents.com]

- 8. This compound: Applications, Toxicity and Production_Chemicalbook [chemicalbook.com]

- 9. laballey.com [laballey.com]

- 10. laballey.com [laballey.com]

- 11. Molecular polarity and non-polarity of isopropyl alcohol_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. Intermolecular Forces - Isopropanol [isopropanolchemistry.weebly.com]

- 15. sciencing.com [sciencing.com]

- 16. Isopropanol (IPA) [commonorganicchemistry.com]

- 17. monumentchemical.com [monumentchemical.com]

- 18. Dielectric Constant [macro.lsu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. youtube.com [youtube.com]

- 22. Sixty Solvents [chem.rochester.edu]

- 23. reddit.com [reddit.com]

- 24. m.youtube.com [m.youtube.com]

- 25. This compound: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]

A Comprehensive Technical Guide to Isopropyl Alcohol Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling isopropyl alcohol (IPA) in a laboratory environment. Adherence to these guidelines is critical for ensuring a safe working environment and preventing accidents.

Understanding the Hazards

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it safely.

Physical and Chemical Properties

| Property | Value |

| Synonyms | Isopropanol, 2-propanol, sec-propyl alcohol |

| Chemical Formula | (CH₃)₂CHOH |

| Molecular Weight | 60.11 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Slight alcohol odor |

| Boiling Point | 82.3°C (180.1°F) |

| Melting Point | -88°C (-126.4°F) |

| Flash Point | 12°C (53.6°F) (Closed Cup) |

| Autoignition Temperature | 399°C (750°F) |

| Vapor Density (air=1) | 2.1 |

| Solubility in Water | Complete |

Source:[4]

Flammability

| Limit | Value (volume % in air) |

| Lower Flame Limit (LFL) | 2.0% |

| Upper Flame Limit (UFL) | 12.0% |

Source:[4]

Exposure Limits and Health Effects

Exposure to this compound can occur through inhalation, skin contact, eye contact, or ingestion.[5] Understanding the permissible exposure limits is fundamental to preventing adverse health effects.

Occupational Exposure Limits

| Organization | TWA | STEL |

| ACGIH | 200 ppm | 400 ppm |

| NIOSH | 400 ppm (980 mg/m³) | 500 ppm (1225 mg/m³) |

| OSHA (Final PEL) | 400 ppm (980 mg/m³) | - |

TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit) Source:[4][6]

Health Effects of Exposure

-

Inhalation : High concentrations of vapor can irritate the respiratory tract and cause central nervous system depression, with symptoms like headaches, dizziness, drowsiness, and in severe cases, unconsciousness or coma.[7][8]

-

Eye Contact : Can cause serious irritation, characterized by a burning sensation, redness, tearing, and potential corneal injury.[7][8]

-

Skin Contact : Prolonged contact can lead to dryness and irritation due to its defatting properties.[8]

-

Ingestion : May result in gastrointestinal irritation, nausea, vomiting, diarrhea, and central nervous system depression.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound.

Recommended PPE

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Wear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn when there is a possibility of splashing.[1] |

| Skin/Body | Chemical-resistant Lab Coat, Gloves | Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[1] Nitrile or neoprene gloves are recommended for hand protection.[5][8] |

| Respiratory | NIOSH-approved Respirator | Use in areas with inadequate ventilation or for high concentrations.[5] A supplied-air respirator or self-contained breathing apparatus (SCBA) may be necessary for high or unknown exposure levels.[5] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent ignition and exposure.

Handling Protocol

-

Work Area Preparation :

-

Ensure the work area is well-ventilated.[5][8] A certified laboratory chemical fume hood is recommended.[1]

-

Confirm that an eyewash station and safety shower are readily accessible and within a 10-second travel distance.[5][7][8]

-

Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[8][9]

-

-

Transferring this compound :

-

During Use :

-

Post-Handling :

Storage Protocol

-

Container Requirements :

-

Storage Location :

-

Incompatible Materials :

Emergency Procedures

In the event of a spill, fire, or exposure, prompt and appropriate action is crucial.

Spill Response Protocol

-

Immediate Actions :

-

Evacuate personnel from the immediate area.

-

Shut off all ignition sources.[6]

-

-

Containment and Cleanup :

-

For small spills (<1 gallon), trained personnel wearing appropriate PPE can clean the spill.[9]

-

Contain the spill using an inert absorbent material like vermiculite, sand, or activated charcoal.[8][9]

-

Collect the absorbed material and contaminated items into a labeled, leak-proof container for hazardous waste disposal.[9]

-

-

Large Spills :

-

For large spills (>1 gallon), evacuate the area and contact the facility's emergency response team.[9]

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately.[5][6] If breathing is difficult or stops, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek medical attention. |

| Skin Contact | Remove contaminated clothing.[5] Rinse the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops or persists. |

| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, give 1-2 glasses of water to dilute the substance.[5] Call a poison control center or seek immediate medical attention.[5] |

Firefighting Measures

-

Extinguishing Media : Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical extinguishers.[4][8] Do NOT use a straight stream of water, as it may spread the fire.[7]

-

Protective Gear : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Hazards : this compound is a flammable liquid, and its vapors can travel to an ignition source and flash back.[7] Containers may explode when heated.[7]

Visualized Workflows and Relationships

This compound Handling Workflow

Caption: A workflow for the safe handling of this compound.

Hazard Control Relationship Diagram

Caption: Relationship between hazards and control measures.

References

- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 2. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lamarpa.edu [lamarpa.edu]

- 5. This compound: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]

- 6. airgas.com [airgas.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. nbinno.com [nbinno.com]

- 9. cfaessafety.osu.edu [cfaessafety.osu.edu]

A Deep Dive into Isopropyl Alcohol Grades: A Technical Guide for Researchers and Pharmaceutical Professionals

An in-depth examination of the critical differences between Isopropyl Alcohol (IPA) grades, focusing on the specifications and analytical procedures that define their use in research and pharmaceutical applications.

This compound (IPA) is a widely utilized solvent in scientific research and the pharmaceutical industry, valued for its efficacy as a cleaning agent, disinfectant, and a key component in many chemical processes.[1] However, not all IPA is created equal. The suitability of IPA for a specific application is intrinsically linked to its grade, which dictates its purity and the permissible levels of various impurities. For researchers, scientists, and drug development professionals, understanding the nuanced differences between grades like technical and United States Pharmacopeia (USP) is paramount to ensure the integrity of experiments, the safety of products, and compliance with regulatory standards.[2]

This technical guide provides a comprehensive overview of the key distinctions between common IPA grades, with a focus on the stringent requirements of USP grade. It details the analytical methodologies used to certify these grades and presents the quantitative specifications in a clear, comparative format.

Understanding the Grades: A Hierarchy of Purity

The grading of this compound is primarily determined by its purity and the presence of specific impurities. The intended application dictates the required grade, with higher purity grades mandated for applications where contaminants could have adverse effects.

-

Technical Grade: This is the most common and least pure grade of IPA.[1] It is suitable for general industrial applications such as cleaning, degreasing, and as a solvent in non-critical processes where high purity is not a primary concern.[1]

-

ACS Grade: This grade conforms to the specifications set by the American Chemical Society (ACS). It is of high purity and is suitable for many laboratory and analytical applications.[3]

-

USP Grade: This grade meets the stringent requirements of the United States Pharmacopeia, making it suitable for use in pharmaceutical, medical, and food applications.[4] USP grade IPA must pass specific tests for purity, impurities, and other quality attributes to ensure it is safe for these uses.

-

Semiconductor/Electronic Grade: This is an ultra-pure grade of IPA used in the manufacturing of sensitive electronic components and semiconductors. It has extremely low levels of metallic and particulate impurities to prevent contamination and defects in electronic circuits.

The logical relationship between these grades can be visualized as a hierarchy of purity and application specificity.

Quantitative Specifications: A Comparative Analysis

The defining characteristics of each IPA grade are the quantitative limits placed on various parameters. These specifications are meticulously tested and documented to ensure quality and consistency. The following tables summarize the key specifications for Technical (as per ASTM D770), USP, and ACS grades.

Table 1: General Specifications for this compound Grades

| Parameter | Technical Grade (ASTM D770)[5][6] | USP Grade[7][8] | ACS Grade[9][10] |

| Assay (min %) | 99.0% | 99.0% | 99.5% |

| Water (max %) | 0.2% | 0.5% | 0.2% |

| Color (APHA, max) | 10 | - | 10 |

| Specific Gravity @ 20°C/20°C | 0.785 - 0.787 | 0.785 - 0.787 | - |

| Specific Gravity @ 25°C/25°C | - | 0.783 - 0.787 | - |

| Refractive Index @ 20°C | - | 1.376 - 1.378 | - |

Table 2: Impurity Limits for this compound Grades

| Impurity | Technical Grade (ASTM D770)[5] | USP Grade[11] | ACS Grade[9] |

| Non-Volatile Residue | 5 mg/100 mL (max) | 2.5 mg/50 mL (0.005%) (max) | 0.001% (max) |

| Acidity (as Acetic Acid, max) | 0.002% | Not more than 0.70 mL of 0.020 N NaOH required for neutralization of 50mL | 0.0001 meq/g |

| Carbonyl Compounds (as Acetone/Propionaldehyde, max) | - | - | 0.002% |

| Volatile Impurities (each, max) | - | Diethyl Ether: 0.1%, Acetone: 0.1%, Diisopropyl Ether: 0.1%, n-Propyl Alcohol: 0.1%, 2-Butanol: 0.1% | - |

| Total Volatile Impurities (max) | - | 1.0% | - |

Experimental Protocols for Key Quality Control Tests

The verification of IPA grade specifications relies on a series of well-defined analytical procedures. The following sections detail the methodologies for three critical tests as per the United States Pharmacopeia and relevant ASTM standards.

Assay and Volatile Impurities by Gas Chromatography (GC)

The determination of IPA purity and the quantification of volatile impurities are performed using gas chromatography, as outlined in the USP monograph.[11]

Methodology:

-

Chromatographic System:

-

A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

The column is often a capillary column with a suitable stationary phase for separating volatile organic compounds. The USP monograph specifies a 1.8-m × 6.4-mm stainless steel column packed with 10% liquid phase G20 on support S1A.[7]

-

-

System Suitability:

-

A system suitability solution containing known amounts of this compound and potential impurities (e.g., acetone, n-propanol) is injected to verify the performance of the chromatographic system.

-

Parameters such as resolution, tailing factor, and repeatability of injections are assessed to ensure the system is suitable for the analysis.

-

-

Sample Preparation:

-

The this compound sample is typically injected directly into the gas chromatograph without dilution.

-

-

Analysis:

-

A specific volume of the sample is injected into the GC.

-

The resulting chromatogram shows peaks corresponding to this compound and any impurities present. The area of each peak is proportional to the concentration of the compound.

-

The percentage of C₃H₈O is calculated by dividing the area of the this compound peak by the sum of the areas of all peaks.[7]

-

Acidity Test

The acidity test determines the amount of acidic substances present in the IPA, which is a critical parameter for many applications, especially in pharmaceutical formulations.

Methodology (as per USP): [7]

-

Sample Preparation:

-

To 50 mL of the this compound sample in a suitable flask, add 100 mL of carbon dioxide-free water.

-

-

Titration:

-

Add 2 drops of phenolphthalein (B1677637) indicator solution (TS).

-

Titrate the solution with 0.020 N sodium hydroxide (B78521) (NaOH) until a pink color persists for at least 30 seconds.

-

-

Calculation:

-

The volume of 0.020 N NaOH required for the titration is recorded. For USP grade, not more than 0.70 mL should be required.[7]

-

Non-Volatile Residue (NVR) Test

The NVR test quantifies the amount of residue remaining after the evaporation of the solvent. This is a crucial measure of purity, as any residue can interfere with chemical reactions or contaminate sensitive surfaces.

Methodology (as per USP): [7]

-

Preparation:

-

A porcelain dish is tared (weighed accurately) after being cleaned and dried.

-

-

Evaporation:

-

Evaporate 50 mL of the this compound sample to dryness in the tared dish using a steam bath.

-

-

Drying:

-

Heat the dish containing the residue at 105°C for 1 hour.

-

-

Weighing:

-

Allow the dish to cool in a desiccator to room temperature and then weigh it accurately.

-

-

Calculation:

Conclusion

The selection of the appropriate grade of this compound is a critical decision in research, development, and manufacturing within the pharmaceutical and scientific fields. While technical grade IPA may be suitable for general cleaning, the stringent purity requirements of USP and ACS grades are essential for applications where impurities can compromise results, affect product safety, or lead to non-compliance with regulatory standards. A thorough understanding of the quantitative specifications and the analytical methods used to verify them is indispensable for ensuring the quality and reliability of scientific work and pharmaceutical products. This guide provides the foundational knowledge for making informed decisions regarding the procurement and application of this compound in a professional setting.

References

- 1. high-techconversions.com [high-techconversions.com]

- 2. store.astm.org [store.astm.org]

- 3. thomassci.com [thomassci.com]

- 4. This compound USP - Columbus Chemical Industries [columbuschemical.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. reference.globalspec.com [reference.globalspec.com]

- 7. uspbpep.com [uspbpep.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. greenfield.com [greenfield.com]

- 10. nwsci.com [nwsci.com]

- 11. uspnf.com [uspnf.com]

- 12. mt.com [mt.com]

Isopropyl Alcohol: A Comprehensive Technical Guide to its Miscibility with Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl alcohol (IPA), also known as 2-propanol or isopropanol, is a versatile solvent with widespread applications in the pharmaceutical, cosmetic, and chemical industries. Its unique amphiphilic nature, possessing both polar and non-polar characteristics, grants it broad miscibility with a diverse range of liquids. This technical guide provides an in-depth exploration of the miscibility of this compound with water and various organic solvents, presenting quantitative data, detailed experimental protocols, and visual representations of its behavior in solution. Understanding these miscibility characteristics is paramount for its effective use in applications ranging from extractions and purifications to formulation development.

Core Concepts in this compound Miscibility

This compound's miscibility is governed by its molecular structure, which features a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone. The hydroxyl group is capable of forming hydrogen bonds with water and other polar solvents, leading to high miscibility.[1] Concurrently, the alkyl portion of the molecule allows for van der Waals interactions with non-polar organic solvents.

A key characteristic of the IPA-water system is the formation of a minimum boiling azeotrope. This azeotropic mixture, which consists of approximately 87.7% IPA by weight (91% by volume) and 12.3% water by weight, boils at a constant temperature of 80.37°C, lower than the boiling point of either pure component.[2] This phenomenon is critical in distillation processes, as it prevents the complete separation of IPA and water by simple distillation alone.

Furthermore, the miscibility of IPA in aqueous solutions is significantly affected by the presence of dissolved salts. Inorganic salts, such as sodium chloride, can disrupt the hydrogen bonding between IPA and water, leading to a phase separation in a process known as "salting out".[3][4] This property is often exploited to recover IPA from aqueous solutions.

Quantitative Miscibility Data

The following tables summarize the miscibility of this compound with water and a selection of common organic solvents. The data is compiled from various scientific literature and databases.